N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDCQNDCMYVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
- Core Structure : A tetrahydroisoquinoline core with an acetyl group and a naphthalene moiety.
The presence of the naphthalene group is significant as it may enhance the lipophilicity and biological interactions of the compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Achieved through cyclization reactions starting from β-phenylethylamine derivatives.
- Acetylation : The core is acetylated using acetic anhydride.
- Introduction of Naphthalene Moiety : This can be accomplished through nucleophilic substitution or coupling reactions.
This multi-step synthesis highlights the complexity involved in producing this compound.
The biological activity of this compound primarily stems from its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
- Example Enzymes : Cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both crucial in cell cycle regulation and DNA synthesis.
| Enzyme Target | Role in Disease | Potential Inhibition |
|---|---|---|
| CDK | Cancer | Inhibits cell proliferation |
| DHFR | Cancer | Prevents DNA synthesis |
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurological pathways.
Biological Activity Studies
Research findings indicate that compounds with similar structures exhibit significant inhibitory effects on various enzymes involved in cancer progression. For instance:
- Case Study 1 : A study demonstrated that tetrahydroisoquinoline derivatives showed promising anti-cancer activity by inhibiting CDKs.
- Case Study 2 : Another investigation highlighted the neuroprotective effects of similar compounds through modulation of serotonin receptors.
Future Directions
Given its structural uniqueness and preliminary findings on biological activity, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways influenced by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s naphthalen-1-yl group provides extended π-conjugation compared to the 4-fluorophenyl group in BI83117 . This may influence binding affinity in receptor-ligand interactions.
- Amide vs.
- Agrochemical vs. Pharmaceutical Focus : Alachlor () is a chloroacetamide herbicide, highlighting the diversity of applications within the acetamide class .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Insights :
- The absence of spectral data for the target compound limits direct comparisons, but the presence of carbonyl (C=O) and amide (–NH) peaks in analogs (e.g., ) underscores shared functional groups .
Q & A
Basic: What are the recommended synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated for structurally similar acetamides. A typical protocol involves:
- Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a 3:1 t-BuOH-H₂O mixture.
- Using copper diacetate (Cu(OAc)₂, 10 mol%) as a catalyst at room temperature for 6–8 hours.
- Purification via recrystallization (ethanol) and validation by TLC (hexane:ethyl acetate = 8:2) .
Alternative methods include coupling reactions using nickel(II) complexes with tetradentate amidate ligands for regioselective synthesis .
Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?
Use SHELX programs (e.g., SHELXL, SHELXS) for high-resolution crystallographic refinement. Key steps:
- Collect X-ray diffraction data and refine using SHELXL, which is optimized for small-molecule structures and twinned crystals.
- Validate hydrogen bonding and π-π stacking interactions using Mercury software.
- Cross-check with spectroscopic data (e.g., IR, NMR) to resolve ambiguities in bond lengths or angles .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR :
- ¹H NMR : Confirm aromatic protons (δ 7.2–8.4 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR : Detect carbonyl carbons (δ ~165 ppm) and quaternary aromatic carbons (δ ~125–142 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₂O₂: 383.1759) .
Advanced: How can computational modeling predict the compound’s enzyme inhibitory activity?
- Perform molecular docking (e.g., AutoDock Vina) against targets like MAO-A/B or AChE using crystal structures from the PDB.
- Compare binding energies (ΔG) with known inhibitors (e.g., safinamide for MAO-B).
- Validate predictions with in vitro enzyme assays (IC₅₀ measurements) and SAR analysis of substituents on the naphthalene/tetrahydroisoquinoline moieties .
Basic: What are the primary biological targets of this compound?
Based on structural analogs:
- Monoamine oxidases (MAO-A/B) : Potent inhibition due to acetamide’s interaction with flavin adenine dinucleotide (FAD) in the active site.
- Acetylcholinesterase (AChE) : The naphthalene group may block the catalytic triad (Ser203, Glu334, His447) via π-π stacking .
- Cancer cell lines : Antiproliferative activity via apoptosis induction (e.g., caspase-3 activation) .
Advanced: How to optimize reaction yields when scaling up synthesis?
- Screen solvents (e.g., DMF vs. t-BuOH/H₂O) to improve solubility of aromatic intermediates.
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 8 hours).
- Monitor byproducts (e.g., unreacted azides) via LC-MS and adjust stoichiometry (1.2:1 alkyne:azide ratio) .
Basic: What purity standards are required for pharmacological testing?
- Aim for ≥95% purity by HPLC (C18 column, acetonitrile:H₂O gradient).
- Confirm absence of residual solvents (e.g., ethyl acetate) via GC-MS.
- Characterize impurities (e.g., naphthalen-1-ylacetic acid) using reference standards .
Advanced: How to address contradictions in enzyme inhibition data across studies?
- Standardize assay conditions: Use identical enzyme sources (e.g., recombinant human MAO-A) and substrates (kynuramine for MAO-A, benzylamine for MAO-B).
- Validate selectivity via counter-screens (e.g., COX-2, CYP450).
- Analyze stereochemistry: Chiral centers in the tetrahydroisoquinoline moiety may affect binding .
Basic: What are the storage conditions to ensure compound stability?
- Store at –20°C under inert gas (argon) to prevent oxidation.
- Use amber vials to protect against light-induced degradation.
- Periodically check stability via NMR (monitor peak shifts for decomposition) .
Advanced: How to design derivatives with enhanced blood-brain barrier (BBB) permeability?
- Apply Lipinski’s Rule of Five : Optimize logP (2–3) and reduce polar surface area (<90 Ų).
- Introduce halogen substituents (e.g., Cl, F) on the naphthalene ring to increase lipophilicity.
- Test permeability using in vitro BBB models (e.g., MDCK-MDR1 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
